molecular formula C10H7Cl2NO2 B14347319 Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate CAS No. 98081-82-4

Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate

Cat. No.: B14347319
CAS No.: 98081-82-4
M. Wt: 244.07 g/mol
InChI Key: HFLVOSJASLKFMA-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate is an organic compound that belongs to the class of azirines. Azirines are three-membered heterocyclic compounds containing a nitrogen atom. This particular compound is characterized by the presence of a methyl ester group and a dichlorophenyl group, making it a versatile molecule in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dichlorobenzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the azirine ring . The reaction conditions often require the use of a base such as triethylamine and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Diels-Alder Reactions: Typically involve furans and are conducted under mild heating conditions.

    Hydrolysis: Requires aqueous acidic or basic conditions to cleave the azirine ring.

    Substitution Reactions: Alcohols are used as nucleophiles under mild heating.

Major Products Formed

    Aziridines: Formed through cycloaddition reactions.

    Dihydrofuranol: Formed through hydrolysis.

    2-Alkoxy-2,5-dihydrofurans: Formed through substitution reactions with alcohols.

Scientific Research Applications

Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate involves its reactive azirine ring, which can undergo ring-opening reactions to form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, potentially inhibiting their activity or altering their function . The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate is unique due to its azirine ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research fields.

Properties

CAS No.

98081-82-4

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate

InChI

InChI=1S/C10H7Cl2NO2/c1-15-10(14)9-8(13-9)7-5(11)3-2-4-6(7)12/h2-4,8H,1H3

InChI Key

HFLVOSJASLKFMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC1C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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